3-hydrazinylidene-1-methylindol-2-one
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Overview
Description
3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one, also known by its chemical identifier 3-hydrazinylidene-1-methylindol-2-one, is a compound with the molecular formula C₉H₉N₃O and a molecular weight of 175.187 g/mol . This compound is primarily used in proteomics research and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one typically involves the reaction of 1-methyl-1,3-dihydro-indol-2-one with hydrazine derivatives under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent quality .
Types of Reactions:
Oxidation: 3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one is widely used in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
- 3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one shares structural similarities with other indole derivatives such as 1-methyl-1,3-dihydro-indol-2-one and 3-hydrazono-indole.
- These compounds have similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications .
Uniqueness:
- The presence of the hydrazono group in 3-Hydrazono-1-methyl-1,3-dihydro-indol-2-one makes it unique compared to other indole derivatives. This functional group imparts specific reactivity and biological activity, making it valuable for research and potential therapeutic applications .
Properties
IUPAC Name |
3-hydrazinylidene-1-methylindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-7-5-3-2-4-6(7)8(11-10)9(12)13/h2-5H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJSLWMWNXETNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NN)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=NN)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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